molecular formula C15H18F3N3O3 B12265336 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B12265336
M. Wt: 345.32 g/mol
InChI Key: LRCOMILNFPYJLN-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine is a synthetic organic compound that features a morpholine ring and a pyridine ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution or other methods.

    Morpholine Ring Formation: The morpholine ring can be synthesized through cyclization reactions involving appropriate amine and diol precursors.

    Coupling Reactions: The final step often involves coupling the morpholine and pyridine rings through carbonylation or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-pyridin-2-ylmorpholine: Lacks the trifluoromethyl group.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the morpholine ring.

Uniqueness

The presence of both the morpholine ring and the trifluoromethyl group in 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine makes it unique, potentially offering a combination of chemical stability, biological activity, and synthetic versatility not found in similar compounds.

Properties

Molecular Formula

C15H18F3N3O3

Molecular Weight

345.32 g/mol

IUPAC Name

morpholin-4-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H18F3N3O3/c16-15(17,18)11-1-2-19-13(9-11)21-5-8-24-12(10-21)14(22)20-3-6-23-7-4-20/h1-2,9,12H,3-8,10H2

InChI Key

LRCOMILNFPYJLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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